molecular formula C11H7ClN2O B8165732 3-(2-Chloropyrimidin-5-yl)benzaldehyde

3-(2-Chloropyrimidin-5-yl)benzaldehyde

Cat. No.: B8165732
M. Wt: 218.64 g/mol
InChI Key: UMJDRFNCGLIPLO-UHFFFAOYSA-N
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Description

3-(2-Chloropyrimidin-5-yl)benzaldehyde (CAS No. 640769-70-6) is a heteroaromatic aldehyde featuring a benzaldehyde core substituted at the 3-position with a 2-chloropyrimidin-5-yl group. With a molecular weight of 244.3 g/mol (C₁₁H₇ClN₂O), it is a key intermediate in pharmaceutical and agrochemical synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura couplings due to the reactive chlorine atom . Priced at $690 per gram (Aroz Technologies, 2008), its cost reflects its specialized applications and synthetic complexity .

Properties

IUPAC Name

3-(2-chloropyrimidin-5-yl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O/c12-11-13-5-10(6-14-11)9-3-1-2-8(4-9)7-15/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMJDRFNCGLIPLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CN=C(N=C2)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloropyrimidin-5-yl)benzaldehyde typically involves the reaction of 2-chloropyrimidine with benzaldehyde under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity 3-(2-Chloropyrimidin-5-yl)benzaldehyde .

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloropyrimidin-5-yl)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(2-Chloropyrimidin-5-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The molecular targets and pathways involved can vary, but often include key enzymes or receptors related to disease processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Pyrimidine and Benzaldehyde Moieties

The compound is distinguished from analogs by the electron-withdrawing chlorine atom at the 2-position of the pyrimidine ring. This contrasts with electron-donating groups (e.g., methoxy) in related structures, which alter electronic properties and reactivity. Below is a comparative analysis:

Table 1: Key Structural and Commercial Attributes of Analogous Compounds
Compound Name Substituent(s) on Pyrimidine Molecular Weight (g/mol) CAS No. Price (USD/g) Source
3-(2-Chloropyrimidin-5-yl)benzaldehyde 2-Cl 244.3 640769-70-6 690 Aroz Tech
3-(2-Methoxypyrimidin-5-yl)benzaldehyde 2-OCH₃ 184.2 Not specified 360* Aroz Tech
3-(4,6-Dimethoxypyrimidin-2-yl)benzaldehyde 4-OCH₃, 6-OCH₃ Not reported Not specified Not reported Aroz Tech
4-(2-Chloro-4-(dimethylamino)pyrimidin-5-yl)benzaldehyde 2-Cl, 4-N(CH₃)₂ 261.7 Not specified Not reported Aroz Tech

*Price calculated from $180/0.5g .

Key Observations:

  • Electronic Effects : The chlorine substituent in 3-(2-Chloropyrimidin-5-yl)benzaldehyde enhances electrophilicity, making it more reactive in nucleophilic aromatic substitution compared to methoxy analogs .
  • Steric Considerations: Bulkier groups (e.g., morpholino in 3-(2-Morpholinopyrimidin-5-yl)benzaldehyde) may hinder reactivity in sterically demanding reactions .
  • Positional Isomerism : The 4-substituted analog (e.g., 4-(2-Chloro-...)-benzaldehyde) may exhibit distinct geometry and binding interactions in biological systems compared to the 3-substituted derivative .

Bromine and Fluorine-Substituted Analogs

lists brominated (e.g., 5-bromo-2-chloro-4-methylpyridin-3-amine) and fluorinated (2,3,6-trifluorobenzaldehyde) compounds.

  • Fluorine : Improves metabolic stability and bioavailability but reduces electrophilicity compared to chlorine .

Reactivity in Cross-Coupling Reactions

The chlorine atom in 3-(2-Chloropyrimidin-5-yl)benzaldehyde serves as a superior leaving group compared to methoxy or methyl groups, enabling efficient palladium-catalyzed couplings. For example, in Suzuki reactions, it facilitates the formation of biaryl structures critical in kinase inhibitor synthesis .

Docking and Binding Studies (Hypothetical Analysis)

While direct docking data are unavailable in the evidence, AutoDock Vina () could predict enhanced binding affinity for the chlorine-substituted compound in enzyme active sites due to halogen bonding, a feature absent in methoxy analogs .

Cost and Availability

The high cost of 3-(2-Chloropyrimidin-5-yl)benzaldehyde ($690/g) versus 3-(2-Methoxypyrimidin-5-yl)benzaldehyde ($360/g) reflects the former’s synthetic challenges (e.g., handling chlorinating agents) and demand in medicinal chemistry .

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